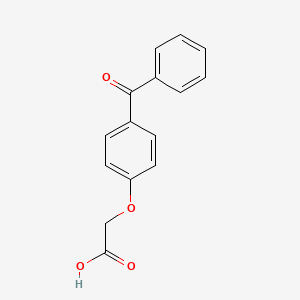

2-(4-Benzoylphenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-benzoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)10-19-13-8-6-12(7-9-13)15(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOVZIKEBLFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212588 | |

| Record name | Acetic acid, (4-benzoylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-83-4 | |

| Record name | Acetic acid, (4-benzoylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-benzoylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-benzoylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Benzoylphenoxy)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Benzoylphenoxy)acetic acid, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, structural elucidation, physicochemical characteristics, and reactivity. The guide also includes detailed experimental protocols and discusses the compound's potential biological significance, supported by authoritative references to ensure scientific integrity.

Introduction

This compound, with the CAS Number 6322-83-4, is an organic compound featuring a benzophenone core linked to an acetic acid moiety via an ether linkage.[1] This unique structural arrangement imparts a range of chemical and physical properties that make it a valuable intermediate in organic synthesis and a scaffold for the development of new pharmaceutical agents.[2] The presence of the carboxylic acid group, the aromatic rings, and the ketone functionality provides multiple sites for chemical modification, allowing for the exploration of a diverse chemical space. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in various experimental settings.

General Characteristics

This compound typically presents as a white to off-white solid.[2] It is generally stable under standard laboratory conditions and should be stored at room temperature.

Structural and Molecular Data

The key structural and molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.26 g/mol | |

| IUPAC Name | This compound | [1] |

| CAS Number | 6322-83-4 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | [1] |

| InChI Key | FQPOVZIKEBLFNG-UHFFFAOYSA-N |

Solubility Profile

Thermal and Spectroscopic Properties

| Property | Value | Source |

| Boiling Point | 450.1 °C at 760 mmHg | |

| Computed XLogP3 | 2.7 | [1] |

An experimental pKa value is not widely reported, but based on the structure of similar phenoxyacetic acids, it is expected to be a weak acid. For comparison, the pKa of acetic acid is approximately 4.76.[3][4][5][6]

Synthesis and Purification

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthetic Pathway Rationale

The Williamson ether synthesis is an Sₙ2 reaction where a deprotonated alcohol (alkoxide) acts as the nucleophile, attacking an alkyl halide.[7] For the synthesis of this compound, the ideal precursors are 4-hydroxybenzophenone and a haloacetic acid, typically chloroacetic acid or bromoacetic acid. The phenolic hydroxyl group of 4-hydroxybenzophenone is sufficiently acidic to be deprotonated by a moderately strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide. This phenoxide then displaces the halide from the haloacetic acid to form the ether linkage.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on the principles of the Williamson ether synthesis for phenoxyacetic acids.

-

Deprotonation of 4-Hydroxybenzophenone:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzophenone (1.0 eq) in an appropriate solvent such as aqueous ethanol.

-

Add a solution of sodium hydroxide (2.0-2.2 eq) in water to the flask.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-benzoylphenoxide.

-

-

Ether Formation:

-

To the solution of the phenoxide, add a solution of chloroacetic acid (1.1 eq) in water.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with dilute hydrochloric acid until the pH is approximately 2. This will protonate the carboxylate and cause the product to precipitate.

-

Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Dry the purified product under vacuum.

-

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The aromatic region will likely display a complex pattern due to the coupling of protons on the two phenyl rings. The methylene protons adjacent to the ether oxygen should appear as a singlet. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methylene carbon. The chemical shifts of the carbonyl carbons will be in the downfield region, typically >160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[8]

-

C=O Stretch (Ketone): A strong, sharp absorption band is anticipated around 1650 cm⁻¹ corresponding to the C=O stretching of the benzophenone ketone.

-

C=O Stretch (Carboxylic Acid): Another strong, sharp absorption should appear around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.[8]

-

C-O Stretch: The C-O stretching of the ether linkage and the carboxylic acid will result in absorptions in the 1300-1000 cm⁻¹ region.[8]

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] The benzophenone moiety can lead to characteristic fragments, such as the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77.[10] Cleavage of the ether bond is also a likely fragmentation route.

Caption: Plausible mass spectrometry fragmentation pathways.

Chemical Reactivity

The reactivity of this compound is governed by its three main functional groups: the carboxylic acid, the benzophenone ketone, and the aromatic rings.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, conversion to acid chlorides with reagents like thionyl chloride, and amide formation with amines.

-

Ketone Group: The carbonyl group of the benzophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also participate in reactions such as the Wittig reaction to form alkenes.

-

Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents (the benzoyl group and the phenoxyacetic acid moiety).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

-

Stationary Phase: A C18 column is a common choice for separating nonpolar to moderately polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection would be effective due to the presence of the chromophoric benzophenone group. The maximum absorbance wavelength (λmax) should be determined experimentally but is expected to be in the UV region.

Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile. Prepare working standards by serial dilution.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a higher percentage of A to a higher percentage of B.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis: Quantify the compound by comparing the peak area of the sample to a calibration curve generated from the standards.

Biological and Pharmacological Context

The benzophenone scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The phenoxyacetic acid moiety is also a key feature in some herbicides and drugs.

Derivatives of benzophenone have been investigated for their ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation.[11] The structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen suggests that it could be a candidate for similar biological activities. Further research is needed to fully elucidate its mechanism of action, but potential targets could include enzymes in the prostaglandin synthesis pathway.

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile molecule with a rich chemical profile. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of multiple functional groups provides a platform for a wide array of chemical transformations, making it a valuable building block in organic synthesis. Its structural features also suggest potential for biological activity, warranting further investigation in the context of drug discovery and development. This guide provides a solid foundation of its chemical properties to aid researchers in their future work with this compound.

References

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved January 11, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). PMC. Retrieved January 11, 2026, from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][11][12]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]

-

Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Chemical shifts. (n.d.). UCL. Retrieved January 11, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). (n.d.). TSI Journals. Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

This compound (C15H12O4). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 11, 2026, from [Link]

-

The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved January 11, 2026, from [Link]

-

Experimental Measurement and Correlation of Solubilities of R-2[4-(6-Chloro-2-Benzoxazolyloxy)phenoxy]propanoic Acid in Methanol, Ethanol, and Methanol–Ethanol Mixed Solvents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Please help me with acetic acid's pKa as a beginner. (2025). Reddit. Retrieved January 11, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 11, 2026, from [Link]

-

How to calculate the pKa of acetic acid. (2016). Quora. Retrieved January 11, 2026, from [Link]

-

FT-IR spectrum of the acetic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]

-

Process for the preparation of 4-hydroxybenzophenones. (n.d.). European Patent Office. Retrieved January 11, 2026, from [Link]

-

[5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 11, 2026, from [Link]

-

Pka of Acetic Acid. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. Retrieved January 11, 2026, from [Link]

- Process for producing 4-hydroxyacetophenone. (1986).

-

Experimental pKa values and structures of the conformers of acetic, chloroacetic, cyanoacetic, formic, oxalic, and pivalic acids. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). Retrieved January 11, 2026, from [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | C15H12O4 | CID 80609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. quora.com [quora.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mdpi.com [mdpi.com]

- 12. 4-Hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(4-Benzoylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Benzoylphenoxy)acetic acid (CAS No. 6322-83-4), a versatile organic compound with significant potential in medicinal chemistry and drug development. This document consolidates critical information on its chemical and physical properties, provides a detailed synthesis protocol, outlines robust analytical methodologies, and explores its potential biological activities and mechanisms of action. Drawing parallels with structurally related compounds, particularly the well-characterized fibrate class of drugs, this guide posits potential therapeutic applications and furnishes exemplary experimental protocols to facilitate further research and development.

Introduction: The Phenoxyacetic Acid Scaffold in Drug Discovery

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and antihypertensive agents.[1] this compound, with its defining benzophenone group, represents an intriguing molecule within this class. Its structural similarity to fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, suggests a potential role in metabolic regulation, particularly through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Furthermore, emerging interest in phenoxy compounds as modulators of other signaling pathways, including cannabinoid receptors, broadens the scope of its potential applications. This guide aims to provide a detailed technical foundation for researchers investigating this promising compound.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a research setting.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6322-83-4 | [2] |

| Molecular Formula | C₁₅H₁₂O₄ | [2] |

| Molecular Weight | 256.25 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | |

| Boiling Point | 450.1 °C at 760 mmHg | |

| XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | [2] |

| InChIKey | FQPOVZIKEBLFNG-UHFFFAOYSA-N | [2] |

Safety and Handling

Based on GHS classifications, this compound is considered hazardous.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Synthesis Workflow: Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from standard Williamson ether synthesis procedures for analogous phenoxyacetic acids.

-

Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzophenone (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Gentle heating may be required to achieve complete dissolution.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of chloroacetic acid (1.1 equivalents) neutralized with sodium hydroxide (1.1 equivalents) dropwise at an elevated temperature (e.g., 90-100 °C).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (multiplets), a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Peaks corresponding to the carbonyl carbon, aromatic carbons, the methylene carbon, and the carboxylic acid carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M-H]⁻ at m/z 255.06627).[3] |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific method conditions. |

| Melting Point | A sharp melting point range, confirming the purity of the crystalline solid. |

Exemplary Analytical Protocol: HPLC-MS

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and/or ESI-MS in negative ion mode.

-

Rationale: This method provides good separation for moderately polar acidic compounds and allows for sensitive detection and mass confirmation.[4]

Potential Biological Activity and Mechanisms of Action

While direct biological studies on this compound are limited in publicly available literature, its chemical structure provides strong indications of its potential pharmacological targets.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The most compelling hypothesis for the biological activity of this compound stems from its close structural analogy to fenofibric acid, a known PPARα agonist.[5] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[5]

Caption: Hypothesized PPARα activation pathway.

Causality: Activation of PPARα by fibrates leads to increased transcription of genes involved in fatty acid transport and oxidation, resulting in reduced plasma triglyceride levels. Given the structural similarities, it is highly probable that this compound also functions as a PPAR agonist, potentially offering therapeutic benefits for dyslipidemia and other metabolic disorders.

Cannabinoid Receptor (CB2) Modulation

Some phenoxy compounds have been identified as having activity at cannabinoid receptors. The CB2 receptor, primarily expressed on immune cells, is an attractive therapeutic target for inflammatory and pain-related conditions without the psychoactive effects associated with CB1 receptor activation. It has been suggested that this compound may act as an antinociceptive agent through interaction with the CB2 receptor.

Mechanism Insight: CB2 receptor agonists typically inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels and modulation of downstream signaling pathways involved in inflammation and nociception.

Exemplary Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, the following experimental workflows are proposed.

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of a compound to activate the PPARα receptor.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been co-transfected with two plasmids: one expressing a GAL4 DNA-binding domain fused to the PPARα ligand-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence.

-

Compound Treatment: Plate the transfected cells in a multi-well plate and treat with varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a known PPARα agonist (e.g., fenofibric acid) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a cell viability assay). Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

Caption: Workflow for a PPARα luciferase reporter assay.

In Vitro CB2 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of the compound for the CB2 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor (e.g., CHO-K1 or HEK293).

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a known concentration of a high-affinity CB2 radioligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 30 °C).

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural features, which suggest potential as a modulator of key therapeutic targets like PPARα and the CB2 receptor. This guide has provided a foundational framework for its synthesis, characterization, and evaluation. The immediate future for research on this molecule should focus on empirical validation of its biological activities. The exemplary protocols provided herein offer a starting point for such investigations. Successful demonstration of potent and selective activity at PPARα or CB2 would position this compound as a valuable lead compound for the development of novel therapeutics for metabolic and inflammatory diseases.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

-

JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. Available at: [Link].

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules. Available at: [Link].

-

MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer... International Journal of Molecular Sciences. Available at: [Link].

-

The Good Scents Company. phenoxyacetic acid. Available at: [Link].

-

PubMed. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist... Journal of Medicinal Chemistry. Available at: [Link].

-

NIH. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists... Frontiers in Pharmacology. Available at: [Link].

-

PubMed Central. Physiological characterization of a novel PPAR pan agonist... Oncotarget. Available at: [Link].

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons... Green Chemistry. Available at: [Link].

-

PubMed. Endocannabinoid Tone Versus Constitutive Activity of Cannabinoid Receptors. British Journal of Pharmacology. Available at: [Link].

-

PubMed. Physiological characterization of a novel PPAR pan agonist... Oncotarget. Available at: [Link].

-

PubChemLite. This compound (C15H12O4). Available at: [Link].

-

ResearchGate. Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. Available at: [Link].

-

PubMed Central. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists. Current Medicinal Chemistry. Available at: [Link].

-

CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Available at: [Link].

-

ResearchGate. Synthesis and Hypolipidemic Activity of Novel 2-(4-(2-Amino-6-(4-Substituted Phenyl) Pyrimidin-4-yl)-2-Substituted Phenoxy) Acetic Acid Derivatives. Available at: [Link].

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link].

-

PubMed Central. Lipolytic Products Activate Peroxisome Proliferator-activated Receptor (PPAR) α and δ in Brown Adipocytes... Journal of Biological Chemistry. Available at: [Link].

-

PubMed. 2, 4-dichloro phenoxy acetic acid alters monoamine levels, acetylcholinesterase activity & operant learning in rats. Indian Journal of Medical Research. Available at: [Link].

-

ResearchGate. The synthetic cannabinoid agonist WIN 55,212-2 reduces experimental pruritus via CB2 receptor activation. Available at: [Link].

-

Google Patents. United States Patent (19). Available at: [Link].

-

Google Patents. United States Patent (19). Available at: [Link].

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2021/0087499 A1. Available at: [Link].

-

ResearchGate. Spectra of 2-[4-(benzyloxy) phenoxy] acetic acid. Available at: [Link].

-

ResearchGate. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. Available at: [Link].

- Google Patents. Phenyl and benzyl oxazole acetic acid compounds.

-

European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Available at: [Link].

-

SIELC. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. Available at: [Link].

-

SpectraBase. 2-(4-Methoxyphenoxy)acetic acid ethyl ester - Optional[MS (GC)] - Spectrum. Available at: [Link].

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0219002). Available at: [Link].

-

DovePress. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Available at: [Link].

-

University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids... Available at: [Link].

-

EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available at: [Link].

-

SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Available at: [Link].

Sources

- 1. jetir.org [jetir.org]

- 2. This compound | C15H12O4 | CID 80609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C15H12O4) [pubchemlite.lcsb.uni.lu]

- 4. epa.gov [epa.gov]

- 5. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (4-benzoylphenoxy)acetic Acid

Foreword: Unraveling the Therapeutic Potential of a Multifaceted Molecule

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of (4-benzoylphenoxy)acetic acid. While extensive research has illuminated the pathways of many pharmaceutical agents, (4-benzoylphenoxy)acetic acid presents a compelling case of a molecule with multifaceted potential that is still being fully elucidated. This document serves as a consolidation of current knowledge and a practical guide for further investigation into its mechanism of action. Our approach moves beyond a simple recitation of facts to provide a foundational understanding of the experimental rationale and methodologies crucial for robust scientific inquiry.

Introduction to (4-benzoylphenoxy)acetic Acid: A Molecule of Interest

(4-benzoylphenoxy)acetic acid, a derivative of phenoxyacetic acid, is an organic compound characterized by a benzoyl group and an acetic acid moiety attached to a central phenoxy ring.[1] Its chemical structure provides a versatile scaffold for potential pharmacological activity, attracting interest in the fields of medicinal chemistry and drug discovery. The presence of the carboxylic acid group and the ketone, along with the aromatic rings, suggests multiple possibilities for interaction with biological targets.

Chemical Structure and Properties:

-

IUPAC Name: 2-(4-benzoylphenoxy)acetic acid[2]

-

Molecular Weight: 256.25 g/mol [2]

-

Appearance: White to off-white solid[1]

-

Solubility: Soluble in organic solvents with limited solubility in water.[1]

Core Mechanism of Action: Antinociceptive Effects via Cannabinoid Receptor 2 Modulation

The most direct evidence for the mechanism of action of (4-benzoylphenoxy)acetic acid points towards its role as an antinociceptive agent. Research indicates that it elicits its pain-reducing effects through interaction with the peripheral cannabinoid receptor 2 (CB2) and subsequent modulation of intracellular calcium signaling.[1] This pathway is a significant area of interest for the development of novel analgesics that avoid the central nervous system side effects associated with opioid-based therapies and direct CB1 receptor agonists.

The Endocannabinoid System and Pain Perception

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes, including pain sensation. While the CB1 receptor is predominantly expressed in the central nervous system, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells. This distribution makes the CB2 receptor an attractive target for therapies aimed at modulating peripheral pain and inflammation without inducing psychotropic effects.

(4-benzoylphenoxy)acetic Acid as a CB2 Receptor Ligand

(4-benzoylphenoxy)acetic acid has been shown to bind to the CB2 receptor, initiating a signaling cascade that ultimately leads to the inhibition of pro-inflammatory molecule release.[1] This interaction is the primary event in its antinociceptive mechanism.

Downstream Signaling: Inhibition of Intracellular Calcium Channels

Following CB2 receptor activation, a key downstream event is the blockade of intracellular calcium channels.[1] Calcium ions (Ca²⁺) are critical second messengers in nociceptive signaling pathways. An influx of Ca²⁺ into the cytoplasm of nociceptive neurons is a crucial step in the release of neurotransmitters and pro-inflammatory mediators that propagate pain signals. By inhibiting these channels, (4-benzoylphenoxy)acetic acid effectively dampens the cellular machinery responsible for pain transmission.

Signaling Pathway Diagram: Antinociceptive Action of (4-benzoylphenoxy)acetic Acid

Caption: Proposed mechanism of antinociceptive action for (4-benzoylphenoxy)acetic acid.

Ancillary and Potential Mechanisms of Action

While the CB2-mediated antinociceptive pathway is the most specifically identified mechanism for the parent compound, studies on its derivatives suggest other potential biological activities that may contribute to its overall pharmacological profile.

Antioxidant Activity

Derivatives of (4-benzoylphenoxy)acetic acid have demonstrated significant antioxidant properties.[3][4] These compounds exhibit radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH), nitric oxide (NO), and hydrogen peroxide (H₂O₂).[3][4] Oxidative stress is a key contributor to the pathophysiology of various inflammatory and neurodegenerative diseases. The ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) suggests a potential therapeutic application in conditions where oxidative damage is prevalent.

Quantitative Data on Antioxidant Activity of Derivatives

| Derivative | DPPH Scavenging Activity | Nitric Oxide Scavenging Activity | Hydrogen Peroxide Scavenging Activity | Reference |

| Compound 6f (unsubstituted benzoyl ring) | Good | Good | Good | [3][4] |

| Compound 6h (chloro substituent) | Good | Good | Good | [3][4] |

| Compound 6k (methoxy substituent) | Moderate | Moderate | Good | [3][4] |

Anti-inflammatory Effects: Potential COX-2 Inhibition

The broader class of phenoxyacetic acid derivatives has been investigated for anti-inflammatory properties, with some analogs showing selective inhibition of cyclooxygenase-2 (COX-2).[5][6] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6] Although direct evidence for COX-2 inhibition by (4-benzoylphenoxy)acetic acid is not yet established, the structural similarity to known COX-2 inhibitors suggests this as a plausible avenue for further investigation. Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Experimental Workflow: Investigating Potential COX-2 Inhibition

Caption: A workflow for evaluating the anti-inflammatory potential of (4-benzoylphenoxy)acetic acid.

Experimental Protocols for Mechanistic Elucidation

To facilitate further research into the mechanism of action of (4-benzoylphenoxy)acetic acid, the following are detailed protocols for key in vitro assays.

Protocol: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of (4-benzoylphenoxy)acetic acid.

Materials:

-

(4-benzoylphenoxy)acetic acid

-

1,1-diphenyl-2-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of (4-benzoylphenoxy)acetic acid in methanol.

-

Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test concentration of (4-benzoylphenoxy)acetic acid.

-

For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.

-

Use ascorbic acid as a positive control and prepare serial dilutions in the same manner as the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

Protocol: CB2 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the affinity of (4-benzoylphenoxy)acetic acid for the human CB2 receptor.

Materials:

-

Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells)

-

[³H]CP-55,940 (radioligand)

-

(4-benzoylphenoxy)acetic acid

-

WIN 55,212-2 (non-radiolabeled competitor for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of (4-benzoylphenoxy)acetic acid in the binding buffer.

-

In reaction tubes, combine the cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of (4-benzoylphenoxy)acetic acid.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of WIN 55,212-2.

-

Incubate the tubes at 30°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of (4-benzoylphenoxy)acetic acid.

Conclusion and Future Directions

(4-benzoylphenoxy)acetic acid is an intriguing molecule with a primary mechanism of action centered on its antinociceptive effects mediated through the CB2 receptor and subsequent inhibition of intracellular calcium signaling. This pathway holds significant promise for the development of peripherally acting analgesics. Furthermore, the antioxidant and potential anti-inflammatory activities suggested by studies on its derivatives warrant further investigation to fully characterize its therapeutic potential.

Future research should focus on:

-

In vivo studies to confirm the antinociceptive effects and establish a dose-response relationship.

-

Direct evaluation of COX-1/COX-2 inhibition to clarify its anti-inflammatory mechanism.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

-

Structure-activity relationship (SAR) studies to optimize the chemical scaffold for enhanced potency and selectivity.

This guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the scientific understanding of (4-benzoylphenoxy)acetic acid into tangible therapeutic benefits.

References

-

Prashanth, T., et al. (2013). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. Free Radicals and Antioxidants, 3(S1), S50-S54. [Link][3]

-

Prashanth, T., et al. (2013). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. ResearchGate. [Link][4]

-

El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link][5]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

-

JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). [Link][7]

-

El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link][6]

Sources

- 1. CAS 6322-83-4: (4-benzoylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H12O4 | CID 80609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. antiox.org [antiox.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

biological activity of 2-(4-Benzoylphenoxy)acetic acid

An In-depth Technical Guide to the Biological Activity of 2-(4-Benzoylphenoxy)acetic acid

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. Drawing upon data from structurally related phenoxyacetic acid derivatives, we delineate a strategic framework for its investigation as a potential therapeutic agent. The primary focus is on its hypothesized anti-inflammatory, analgesic, and antioxidant properties, likely mediated through mechanisms such as cyclooxygenase (COX) enzyme inhibition and radical scavenging. This document offers field-proven insights into the causal relationships behind experimental design and furnishes detailed, self-validating protocols for key in vitro and in vivo assays. All methodologies and mechanistic claims are grounded in authoritative, cited literature to ensure scientific integrity and to empower researchers in their drug discovery and development efforts.

Introduction and Chemical Profile

This compound is a member of the phenoxyacetic acid class of compounds, a scaffold known for a diverse range of pharmacological activities.[1][2] Its chemical structure, characterized by a central phenoxyacetic acid moiety with a benzoyl substituent, suggests a potential for interaction with biological systems involved in inflammation and oxidative stress.

Chemical Identity:

-

IUPAC Name: this compound[3]

-

CAS Number: 6322-83-4

-

Molecular Formula: C₁₅H₁₂O₄[3]

-

Molecular Weight: 256.26 g/mol [3]

The broader family of phenoxyacetic acid derivatives has been extensively explored, yielding compounds with significant anti-inflammatory, analgesic, antidiabetic, and antimicrobial properties.[1][2][4][5] This established precedent provides a strong rationale for the systematic evaluation of this compound as a novel therapeutic candidate. This guide will synthesize existing knowledge on related structures to propose a likely biological profile and detail the experimental pathways required for its validation.

Hypothesized Biological Activities and Mechanisms of Action

Based on extensive literature on analogous structures, the primary biological activities of this compound are predicted to be centered around anti-inflammatory, analgesic, and antioxidant effects.

Anti-inflammatory and Analgesic Activity

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are acidic compounds, including many from the acetic acid class (e.g., Diclofenac).[2][6] These agents typically exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs)—key mediators of pain and inflammation.[7]

Mechanism: COX Inhibition The conversion of arachidonic acid to prostaglandins is catalyzed by two main COX isoforms: COX-1 and COX-2.[7] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] Selective inhibition of COX-2 is a key goal in modern NSAID development to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[7][9] Derivatives of phenoxyacetic acid have demonstrated potent and, in some cases, selective COX-2 inhibition.[9] Therefore, it is highly probable that this compound functions by this mechanism.

The proposed signaling pathway is illustrated below.

Caption: Hypothesized mechanism via the arachidonic acid pathway.

Antioxidant Activity

Oxidative stress is intrinsically linked to inflammation. A study on (4-benzoyl-phenoxy)-acetic acid derivatives demonstrated significant in vitro antioxidant activity through various radical scavenging assays.[10] The benzoylphenoxy moiety may enable the molecule to donate a hydrogen atom or an electron to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage.

Recommended Experimental Validation Protocols

To systematically evaluate the biological profile of this compound, a tiered approach combining in vitro and in vivo assays is recommended.

In Vitro Assays

-

Rationale: This assay provides a rapid and reliable method to assess the free radical scavenging ability of a compound.[10] 1,1-diphenyl-2-picrylhydrazyl (DPPH) is a stable free radical that shows a characteristic absorbance at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable diamagnetic molecule, causing a decrease in absorbance.

-

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare stock solutions of this compound in methanol or DMSO at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Use Ascorbic acid as a positive control and prepare solutions of identical concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

-

-

Rationale: This enzymatic assay directly measures the inhibitory effect of the compound on the key targets for anti-inflammatory action.[8][11] Commercially available kits (e.g., from Cayman Chemical) provide a standardized method using ovine COX-1 and human recombinant COX-2.

-

Methodology:

-

Reagent Preparation:

-

Prepare reagents according to the manufacturer's protocol. This typically includes the enzyme (COX-1 or COX-2), heme, assay buffer, arachidonic acid (substrate), and a colorimetric substrate.

-

Prepare serial dilutions of this compound. Use a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.

-

-

Assay Procedure (separate assays for COX-1 and COX-2):

-

Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme to each well of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate for an additional 2 minutes.

-

Add a developing agent to measure the amount of Prostaglandin H₂ (PGH₂) produced.

-

-

Data Acquisition:

-

Read the absorbance at the specified wavelength (e.g., 405 nm).

-

-

Calculation:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

-

-

In Vivo Assays

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Rationale: This is a classic and highly reproducible model of acute inflammation.[12][13] The injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to quantify the efficacy of an anti-inflammatory agent.

-

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide animals into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

-

Group 2: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)

-

-

-

Experimental Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

-

Administer the vehicle, standard, or test compound orally.

-

After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume (t=0).

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100

-

Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's).

-

-

Caption: Workflow for the Carrageenan-Induced Paw Edema assay.

-

Rationale: This model is widely used to screen for peripheral analgesic activity.[14][15] Intraperitoneal injection of acetic acid causes irritation and the release of endogenous mediators like prostaglandins and bradykinin, leading to a characteristic stretching behavior (writhing). Analgesics reduce the frequency of these writhes.[15]

-

Methodology:

-

Animal Acclimatization: Acclimatize Swiss albino mice (20-25g) for one week.

-

Grouping and Dosing:

-

Divide animals into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., Saline, p.o.)

-

Group 2: Standard Drug (e.g., Aspirin, 100 mg/kg, p.o.)

-

Group 3-5: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)

-

-

-

Experimental Procedure:

-

Administer the vehicle, standard, or test compound orally.

-

After 30 minutes, administer 0.1 mL/10g body weight of 0.6% acetic acid solution via intraperitoneal (i.p.) injection.

-

Immediately place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the total number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 10 minutes.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage of analgesic protection using the formula: % Protection = [(W_control - W_treated) / W_control] * 100

-

Analyze data using ANOVA followed by a post-hoc test.

-

-

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity

| Compound | DPPH Scavenging IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Ascorbic Acid (Control) | Value | N/A | N/A | N/A |

| Indomethacin (Control) | N/A | Value | Value | ~1 |

| Celecoxib (Control) | N/A | Value | Value | >100 |

TBD: To Be Determined; N/A: Not Applicable. Values are representative placeholders.

Table 2: Summary of In Vivo Anti-inflammatory and Analgesic Effects

| Treatment Group (Dose, mg/kg) | % Inhibition of Paw Edema (at 3 hr) | % Protection in Writhing Test |

|---|---|---|

| Vehicle Control | 0 | 0 |

| Standard (Indomethacin/Aspirin) | Value | Value |

| Test Compound (25) | TBD | TBD |

| Test Compound (50) | TBD | TBD |

| Test Compound (100) | TBD | TBD |

TBD: To Be Determined. Values are representative placeholders.

A high COX-2 selectivity index (>10) would suggest a favorable gastrointestinal safety profile. Significant, dose-dependent inhibition of paw edema and writhing would confirm potent in vivo anti-inflammatory and analgesic activity.

Conclusion and Future Directions

This compound represents a promising candidate for investigation as a multi-target therapeutic agent. Based on robust evidence from its chemical class, it is strongly hypothesized to possess anti-inflammatory, analgesic, and antioxidant properties. The primary mechanism of action is likely the inhibition of cyclooxygenase enzymes, with a potential for COX-2 selectivity.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous pathway for validating these hypotheses. Successful outcomes from these initial screens would warrant further investigation, including:

-

Pharmacokinetic and ADME studies: To understand the absorption, distribution, metabolism, and excretion profile of the compound.

-

Chronic inflammation models: Evaluation in models like adjuvant-induced arthritis to assess efficacy in chronic conditions.[2]

-

Toxicology studies: Comprehensive safety and toxicity profiling, including ulcerogenic potential.[12]

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of further derivatives to optimize potency and selectivity.

By following the strategic approach outlined herein, researchers can efficiently and effectively elucidate the therapeutic potential of this compound.

References

- Wirth, J., Zimpernik, J., & Scherer, M. (2021).

- Tavares, G., et al. (2023).

- Singh, R. K., et al. (2020). In vitro pharmacological screening methods for anti-inflammatory agents.

- Unknown Author. (n.d.).

- Unknown Author. (n.d.).

- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Deshmukh, A. S., et al. (2018). Review on Analgesic Activity and Determination Methods.

- Basri, A. M., et al. (2014). Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier)

- Qnais, E., et al. (2016). Evaluation of Analgesic Activity of the Methanol Extract from the Leaves of Arum Palaestinum in Mice and Rats. Biomedical and Pharmacology Journal.

- Kumar, A., et al. (2020). EVALUATION OF VARIOUS TECHNIQUES TO DETERMINE IN ANALGESIC ACTIVITY.

- El-Malah, A., et al. (2020). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Semantic Scholar.

- Singh, S., et al. (2022).

- Ronad, P. M., et al. (2011). Synthesis, anti-inflammatory and analgesic activity of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)

- Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)

- Alshaye, N. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PubMed.

- Meanwell, N. A., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist... PubMed.

- Agudoawu, S. A., et al. (1999). Synthesis and Analgesic Activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic Acid Methyl Esters, Acetic Acids, and Acetamides. PubMed.

- Alshaye, N. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI.

- Cashin, C. H., et al. (1977). The pharmacology of benoxaprofen...a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. PubMed.

- Khanum, S. A., et al. (2013). Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents.

- Kolniak-Ostek, J., et al. (2022). Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities... MDPI.

- El-Malah, A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- Mishra, R., et al. (2022). Analgesic activity by acetic acid induced writhing in mice.

- Singh, S. K., et al. (2021). Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation.

- Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)

- Kim, J. R., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PubMed Central.

- Orlando, B. J., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central.

- Bahar, E., et al. (2017). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice.

- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.

Sources

- 1. jetir.org [jetir.org]

- 2. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H12O4 | CID 80609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. | Semantic Scholar [semanticscholar.org]

- 5. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 12. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Benzoylphenoxy)acetic acid potential therapeutic targets

An In-Depth Technical Guide to the Therapeutic Targets of 2-(4-Benzoylphenoxy)acetic Acid

Executive Summary

This compound, the active metabolite of the prodrug fenofibrate, is a well-established therapeutic agent primarily utilized for the management of dyslipidemia.[1][2][3] This technical guide provides a comprehensive exploration of its molecular mechanism and primary therapeutic target, Peroxisome Proliferator-Activated Receptor alpha (PPARα). As a potent PPARα agonist, this compound modulates the transcription of a suite of genes integral to lipid metabolism and inflammation, leading to significant reductions in triglycerides and LDL-cholesterol, alongside an increase in HDL-cholesterol.[1][4][5] This document details the PPARα signaling pathway, outlines the compound's therapeutic implications in metabolic and cardiovascular diseases, and furnishes detailed methodologies for target identification and validation, designed for researchers and drug development professionals.

Introduction: Unveiling the Molecular Basis of a Clinically Significant Fibrate

This compound, commonly known as fenofibric acid, is a third-generation fibric acid derivative.[2][3] Its clinical utility in treating conditions like severe hypertriglyceridemia and mixed dyslipidemia is well-documented.[1][6] Understanding the specific molecular interactions that underpin these therapeutic effects is paramount for optimizing its use and exploring novel applications. The primary directive of this guide is to dissect the established mechanism of action and to provide a framework for the rigorous scientific validation of its therapeutic targets.

The central hypothesis, strongly supported by decades of research, is that the pharmacological effects of this compound are mediated through its direct interaction with and activation of PPARα, a ligand-activated transcription factor that functions as a master regulator of lipid homeostasis.[4][7][8][9]

Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a member of the nuclear hormone receptor superfamily.[9][10] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, skeletal muscle, and kidneys.[7][8] PPARα's primary physiological role is to sense the levels of endogenous fatty acids and their derivatives, subsequently activating genetic programs to manage lipid and energy balance.[8][11]

Mechanism of PPARα Activation

The activation of PPARα by this compound is a multi-step process that occurs within the nucleus of the target cell.[12]

-

Ligand Binding: As a lipophilic small molecule, this compound enters the cell and translocates to the nucleus, where it binds directly to the ligand-binding domain (LBD) of PPARα.[5][10]

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPARα protein. This change facilitates the release of corepressor proteins and the recruitment of the Retinoid X Receptor (RXR).[7] The resulting PPARα-RXR heterodimer is the active transcriptional unit.[10][12]

-

PPRE Binding and Gene Transcription: The activated PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7][10]

-

Coactivator Recruitment and Transcriptional Regulation: Upon binding to PPREs, the complex recruits a suite of coactivator proteins (e.g., CBP-SRC-HAT complex), which initiate the transcription of downstream genes.[7][12]

The following diagram illustrates this core signaling pathway.

Downstream Genetic and Metabolic Consequences

PPARα activation orchestrates a broad transcriptional response leading to beneficial changes in lipid metabolism and inflammation.[7][[“]]

| Metabolic Process | Key Target Genes Upregulated | Physiological Outcome | Reference |

| Fatty Acid Oxidation | Carnitine palmitoyltransferase 1A (CPT1A), Acyl-CoA oxidase 1 (ACOX1) | Increased breakdown of fatty acids in the liver and muscle for energy. | [8][9] |

| Triglyceride Clearance | Lipoprotein lipase (LPL), Apolipoprotein A5 (APOA5) | Enhanced clearance of triglyceride-rich particles (VLDL) from plasma. | [1][9] |

| HDL Cholesterol Synthesis | Apolipoprotein A1 (APOA1), Apolipoprotein A2 (APOA2) | Increased production of HDL, the "good" cholesterol, promoting reverse cholesterol transport. | [1][5][14] |

| LDL Particle Modification | (Indirect effect) | Alteration of small, dense LDL particles to larger, less atherogenic particles that are cleared more rapidly. | [1][14] |

| Inflammation | (Repression of NF-κB pathway) | Decreased expression of pro-inflammatory markers like C-reactive protein (CRP) and fibrinogen. | [5][14] |

Table 1: Key metabolic outcomes of PPARα activation by this compound.

Methodologies for Target Identification and Validation